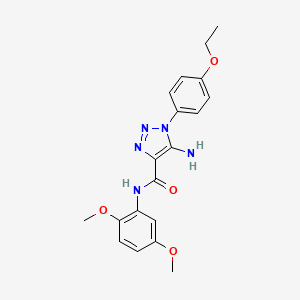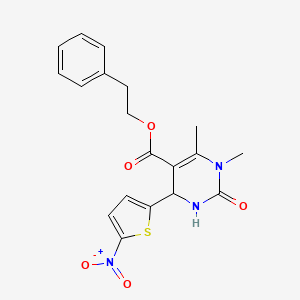![molecular formula C26H24N2O8 B4960052 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate](/img/structure/B4960052.png)
1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a type of glutamate receptor antagonist that is used in the synthesis of various drugs.
Wirkmechanismus
The mechanism of action of 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate involves the inhibition of glutamate receptors. Glutamate is an important neurotransmitter in the central nervous system that is involved in various physiological processes. Glutamate receptors are a type of ionotropic receptor that is activated by glutamate. By inhibiting glutamate receptors, 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate can modulate the activity of glutamate in the central nervous system.
Biochemical and Physiological Effects:
1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate has several biochemical and physiological effects. This compound can modulate the activity of glutamate in the central nervous system, which can affect various physiological processes. Glutamate is involved in the regulation of synaptic plasticity, learning, and memory. By inhibiting glutamate receptors, 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate can modulate these processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate has several advantages for lab experiments. This compound is a potent and selective glutamate receptor antagonist that can be used to study the role of glutamate receptors in various physiological processes. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of this compound is that it may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate. One direction is the development of new drugs that target glutamate receptors for the treatment of various neurological disorders. Another direction is the study of the role of glutamate receptors in various physiological processes, such as synaptic plasticity and learning and memory. Additionally, the use of this compound in combination with other drugs may provide insights into the mechanisms of action of these drugs.
Synthesemethoden
The synthesis of 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate is a complex process involving several steps. The first step involves the protection of the glutamic acid side chain with a benzyl group. The second step involves the coupling of the protected glutamic acid with 4-nitrophenylalanine. The third step involves the deprotection of the benzyl group, followed by the coupling of the resulting compound with benzyloxycarbonyl chloride. The final step involves the deprotection of the benzyloxycarbonyl group, resulting in the formation of 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate.
Wissenschaftliche Forschungsanwendungen
1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate has several potential applications in scientific research. This compound is a type of glutamate receptor antagonist that can be used to study the role of glutamate receptors in various physiological processes. It can also be used to study the mechanisms of action of various drugs that target glutamate receptors. Additionally, this compound can be used to develop new drugs that target glutamate receptors for the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
1-O-benzyl 5-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O8/c29-24(36-22-13-11-21(12-14-22)28(32)33)16-15-23(25(30)34-17-19-7-3-1-4-8-19)27-26(31)35-18-20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOYQRYPDAGFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-benzyl 5-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)pentanedioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4959975.png)
![2-fluoro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4959979.png)

![5-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4959983.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959988.png)
![3,3,7,8-tetramethyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4959989.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B4959991.png)
![1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B4960009.png)
![N-[(4-morpholinylamino)carbonothioyl]nicotinamide](/img/structure/B4960027.png)
![N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4960038.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4960046.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960048.png)
![1-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4960058.png)
